Etiocholanolone glucuronide

Vue d'ensemble

Description

Etiocholanolone glucuronide is an endogenous, naturally occurring metabolite of testosterone. It is formed in the liver from etiocholanolone by UDP-glucuronyltransferases. This compound has significantly higher water solubility than etiocholanolone and is eventually excreted in the urine via the kidneys . Along with androsterone glucuronide, it is one of the major inactive metabolites of testosterone .

Applications De Recherche Scientifique

Metabolism Studies

Etiocholanolone glucuronide is frequently utilized in studies examining steroid metabolism. For instance, research has demonstrated that when testosterone is administered to avian embryos, it is rapidly converted to etiocholanolone, which is subsequently glucuronidated. This conversion occurs within 12 hours post-injection and highlights the transient nature of etiocholanolone levels during early embryonic development .

Key Findings:

- In studies involving European starlings, nearly 80% of injected testosterone was converted to this compound by day 5 of embryonic development .

- The rapid conjugation process suggests potential implications for understanding hormone regulation during critical developmental windows.

Toxicology and Doping Control

This compound has been identified as a relevant marker in anti-doping investigations. Its presence in urine can indicate the use of anabolic steroids, as it reflects the metabolic processing of exogenous testosterone or its precursors. The detection of this metabolite can assist in establishing whether an athlete has engaged in doping practices .

Case Studies:

- The Encyclopedia of Anti-Doping documented instances where this compound levels were analyzed to detect steroid abuse among athletes . This application underscores the importance of this compound in maintaining fair play in sports.

Pharmacokinetic Studies

Pharmacokinetic studies often include this compound to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of steroid drugs. Research has indicated that different dosages of androstenedione significantly affect the urinary excretion rates of various metabolites, including this compound .

Research Insights:

- A study showed that administering 300 mg of androstenedione led to a marked increase in urinary excretion rates for this compound compared to lower doses . This data is crucial for understanding how different steroid formulations may affect metabolic pathways.

Data Tables

Mécanisme D'action

Target of Action

Etiocholanolone glucuronide (ETIO-G) is an endogenous, naturally occurring metabolite of testosterone . It is formed in the liver from etiocholanolone by UDP-glucuronyltransferases . ETIO-G has much higher water solubility than etiocholanolone and is eventually excreted in the urine via the kidneys . Along with androsterone glucuronide, it is one of the major inactive metabolites of testosterone .

Mode of Action

It is known that it is a metabolite of testosterone and is formed in the liver by udp-glucuronyltransferases . This process increases the water solubility of the compound, allowing it to be excreted in the urine .

Biochemical Pathways

ETIO-G is part of the steroid hormone metabolism pathway. It is produced from etiocholanolone, a metabolite of testosterone, in the liver . The conversion of etiocholanolone to ETIO-G is facilitated by UDP-glucuronyltransferases . The resulting ETIO-G is more water-soluble than etiocholanolone, which facilitates its excretion via the kidneys .

Pharmacokinetics

The pharmacokinetics of ETIO-G involve its formation in the liver from etiocholanolone by UDP-glucuronyltransferases, which increases its water solubility . This allows ETIO-G to be excreted in the urine

Result of Action

The primary result of the action of ETIO-G is its role as a metabolite of testosterone. It is one of the major inactive metabolites of testosterone . .

Analyse Biochimique

Biochemical Properties

Etiocholanolone glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of steroid hormones. It is formed from etiocholanolone by the enzyme UDP-glucuronyltransferase, which adds a glucuronic acid moiety to etiocholanolone, increasing its solubility in water. This modification facilitates its excretion via the kidneys . The interaction with UDP-glucuronyltransferase is crucial as it transforms the lipophilic etiocholanolone into a hydrophilic compound, making it easier for the body to eliminate.

Cellular Effects

This compound influences various cellular processes, particularly those related to steroid metabolism. It is involved in the detoxification and excretion pathways within cells, ensuring that excess or inactive steroid hormones are efficiently removed from the body. This compound does not significantly impact cell signaling pathways or gene expression directly but plays a supportive role in maintaining cellular homeostasis by regulating steroid hormone levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its formation and subsequent excretion. The glucuronidation process involves the binding of etiocholanolone to UDP-glucuronyltransferase, resulting in the addition of a glucuronic acid group. This reaction increases the compound’s solubility, allowing it to be transported out of the liver cells and into the bloodstream, eventually reaching the kidneys for excretion . This mechanism ensures that potentially harmful or excess steroid hormones are safely removed from the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. It has been observed that this compound remains stable over time, maintaining its solubility and excretion efficiency. Long-term studies have shown that the compound does not accumulate in cells, indicating effective clearance mechanisms . This stability is crucial for its role in detoxification and excretion processes.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that varying doses do not significantly impact its excretion efficiency. At extremely high doses, there may be some adverse effects, such as mild toxicity or alterations in normal steroid metabolism. These effects are generally reversible and do not pose significant long-term risks . The compound’s role in maintaining steroid hormone balance is evident across different dosage levels.

Metabolic Pathways

This compound is involved in the metabolic pathways of steroid hormones, particularly testosterone. The conversion of testosterone to etiocholanolone involves several enzymatic steps, including 5β-reduction, C-17 oxidation, and C-3 hydroxylation. The final step involves the glucuronidation of etiocholanolone by UDP-glucuronyltransferase, resulting in the formation of this compound . This pathway ensures the efficient metabolism and excretion of testosterone metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters, particularly those in the SLC22 family. These transporters, such as SLC22A24, play a crucial role in the reabsorption and excretion of steroid conjugates, including this compound . The compound is primarily transported from the liver to the kidneys, where it is excreted in the urine. This distribution mechanism ensures that this compound does not accumulate in tissues, maintaining its role in detoxification.

Subcellular Localization

This compound is primarily localized in the liver cells, where it is formed, and in the kidney cells, where it is excreted. The compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity is mainly confined to the cytoplasm, where it interacts with UDP-glucuronyltransferase and other transporters involved in its excretion . This localization is essential for its role in maintaining steroid hormone balance and detoxification.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Etiocholanolone glucuronide can be synthesized using glucuronylsynthase derived from Escherichia coli β-glucuronidase. The process involves the glucuronidation of etiocholanolone, followed by purification using solid-phase extraction . The reaction conditions are optimized for the milligram scale, with conversions dependent on steroid substitution and stereochemistry .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microbial glucuronylsynthase offers a practical approach for large-scale synthesis. This method provides rapid synthesis and purification of steroid glucuronides suitable for various analytical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Etiocholanolone glucuronide primarily undergoes glucuronidation, a conjugation reaction that increases its water solubility. This reaction is catalyzed by UDP-glucuronyltransferases in the liver .

Common Reagents and Conditions: The glucuronidation reaction involves UDP-glucuronic acid as the glucuronyl donor and is catalyzed by UDP-glucuronyltransferases . The reaction conditions typically include a buffered aqueous solution at physiological pH and temperature.

Major Products: The primary product of the glucuronidation reaction is this compound itself, which is more water-soluble and can be excreted in the urine .

Comparaison Avec Des Composés Similaires

Androsterone glucuronide: Another major inactive metabolite of testosterone, formed through a similar glucuronidation process.

3α,5β-Androstanediol glucuronide: A metabolite of dihydrotestosterone, also formed by glucuronidation.

5β-Dihydrotestosterone glucuronide: A glucuronide conjugate of dihydrotestosterone.

Uniqueness: Etiocholanolone glucuronide is unique in its specific formation from etiocholanolone and its role in the excretion of inactive testosterone metabolites. Its higher water solubility compared to its parent compound makes it an essential component in the body’s mechanism for eliminating steroid hormones .

Activité Biologique

Etiocholanolone glucuronide (EtioG) is a significant metabolite of etiocholanolone, which itself is a metabolite of testosterone. This compound plays a crucial role in various biological processes, particularly in the context of steroid metabolism, and has implications for both physiological functions and potential clinical applications.

Chemical and Metabolic Profile

This compound is formed through the process of glucuronidation, primarily in the liver, where it is catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction increases the water solubility of etiocholanolone, facilitating its excretion via urine. The metabolic pathway can be summarized as follows:

- Testosterone → Etiocholanolone

- Etiocholanolone → this compound (EtioG)

The glucuronidation process is vital for detoxifying and eliminating steroid hormones from the body, thus regulating their biological activity.

1. Immunomodulatory Effects

Etiocholanolone has been shown to exhibit immunostimulatory properties. For instance, it can induce leukocytosis and fever, which are indicative of an immune response. The glucuronidated form, EtioG, retains some of these biological activities but primarily serves to enhance solubility and promote excretion rather than exerting direct immunomodulatory effects itself .

2. Influence on Embryonic Development

Research indicates that etiocholanolone plays a role in avian embryonic development. In studies involving avian embryos, it was found that yolk testosterone is rapidly converted to etiocholanolone, which subsequently influences early growth patterns. However, exogenous administration of etiocholanolone did not significantly affect growth rates, suggesting a tightly regulated metabolic pathway during early development .

3. Erythropoiesis Stimulation

Etiocholanolone has been implicated in stimulating erythropoiesis (the production of red blood cells). Studies have shown that it directly influences heme synthesis in erythroid cells, indicating its potential role in hematopoiesis during embryonic development .

Table 1: Summary of Key Studies on this compound

Clinical Implications

The understanding of this compound's biological activity has potential clinical implications:

- Drug Metabolism : Knowledge about the metabolic pathways involving EtioG can assist in predicting drug interactions and individual responses to steroid therapies.

- Biomarkers for Abuse : The ratio of this compound to other metabolites may serve as a biomarker for testosterone abuse in sports and clinical settings .

- Therapeutic Targeting : Given its role in erythropoiesis and immune modulation, there may be therapeutic avenues to explore involving EtioG in conditions characterized by anemia or immune dysfunction.

Propriétés

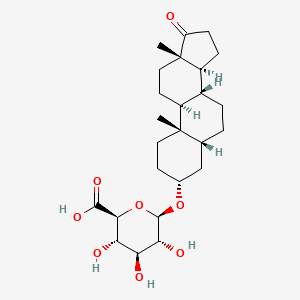

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14+,15+,16+,18+,19+,20-,21+,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUIRAVTUVCQTF-SDHZCXLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201335941 | |

| Record name | Etiocholanolone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etiocholanolone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3602-09-3 | |

| Record name | Etiocholanolone glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3602-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiocholanolone glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003602093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etiocholanolone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIOCHOLANOLONE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LK4DML9R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etiocholanolone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.